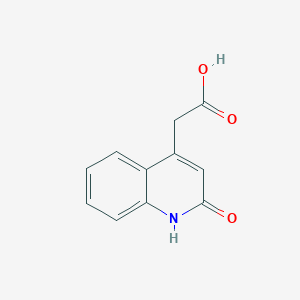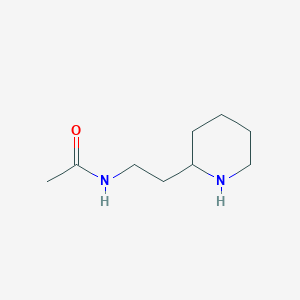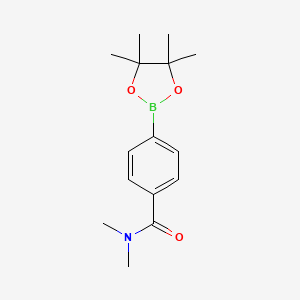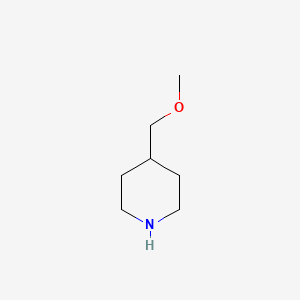
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid
Übersicht
Beschreibung
“2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid”, also known as 4-Oxoquinaldine-2-acetic acid or OQAA, is a quinoline derivative. It has a molecular weight of 203.2 .
Synthesis Analysis
The compound can be synthesized using a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This methodology is notable for its clean reaction profile and straightforward procedure .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H9NO3/c13-10-5-7(6-11(14)15)8-3-1-2-4-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15) . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . . The melting point of the compound is between 277-278 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Synthesis, Spectroscopic, and Thermal Analyses
- Summary of Application: The compound 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was synthesized using a triethylamine-mediated O-acylation reaction. This methodology is notable for its clean reaction profile and straightforward procedure .
- Methods of Application: The reaction was carried out between 8-hydroxyquinolin-2 (1 H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature .
- Results or Outcomes: The 2-oxoquinoline derivative was characterized using spectroscopic, spectrometric, and thermal analyses, enabling a comprehensive understanding of its molecular structure and thermal properties .
Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives
- Summary of Application: A method based on Cu-catalyzed [2+3] cycloaddition (Huisgen-Meldal-Sharpless reaction) was developed to tether 3,3’- ( (4- (prop-2-yn-1-yloxy)phenyl)methylene) bis (4-hydroxyquinolin-2 (1 H)-ones) with 4-azido-2-quinolones .
- Methods of Application: This methodology allowed attaching three quinolone molecules via a triazole linker .
- Results or Outcomes: The products showed anti-proliferative activity. Compound 8g was the most active one, achieving IC 50 = 1.2 ± 0.2 µM and 1.4 ± 0.2 µM against MCF-7 and Panc-1 cell lines, respectively .
Anticancer Agents
- Summary of Application: Quinolone derivatives have been widely used in medicinal chemistry due to their unique structure, which exhibits a variety of pharmacological activities , especially antibacterial and anti-cancer , with a promising role in the improvement of anti-cancer drug resistance .
- Methods of Application: A mild and versatile method based on Cu-catalyzed [2+3] cycloaddition (Huisgen-Meldal-Sharpless reaction) was developed to tether 3,3’- ( (4- (prop-2-yn-1-yloxy)phenyl)methylene) bis (4-hydroxyquinolin-2 (1 H )-ones) with 4-azido-2-quinolones in good yields .
- Results or Outcomes: The products are interesting precursors for their anti-proliferative activity. Compound 8g was the most active one, achieving IC 50 = 1.2 ± 0.2 µM and 1.4 ± 0.2 µM against MCF-7 and Panc-1 cell lines, respectively .
Nonnarcotic Analgesics
- Summary of Application: The 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro- and 1-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carb-oxylic acids (19 and 30 respectively) exceed the specific activity of the nonnarcotic analgesics Diclofenac and Ketorolac and only fall a little short of Tramadol .
- Methods of Application: The synthesis of these compounds is not specified in the source .
- Results or Outcomes: These compounds have shown promising results as nonnarcotic analgesics .
Antimicrobial Agents
- Summary of Application: Quinolone derivatives have been widely used in medicinal chemistry due to their unique structure, which exhibits a variety of pharmacological activities , especially antibacterial .
- Methods of Application: The synthesis of these compounds is not specified in the source .
- Results or Outcomes: These compounds have shown promising results as antibacterial agents .
Inhibition of Key Receptor Tyrosine Kinases
- Summary of Application: Quinolin-2 (1 H )-one-based anticancer agents have recently emerged as promising and effective leader structures for inhibition of key receptor tyrosine kinases (RTKs) involved in the formation and maintenance of the tumor vasculature, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases .
- Methods of Application: The synthesis of these compounds is not specified in the source .
- Results or Outcomes: These compounds have shown promising results as inhibitors of key receptor tyrosine kinases .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-oxo-1H-quinolin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10-5-7(6-11(14)15)8-3-1-2-4-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVHMJOEWPQFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406164 | |
| Record name | 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid | |
CAS RN |
21298-80-6 | |
| Record name | 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)
![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)






![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)